molecular formula C19H20N2O3 B2929065 N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-46-5

N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2929065
CAS No.: 852155-46-5
M. Wt: 324.38
InChI Key: UVJXBENFGSPZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a benzamide derivative characterized by a methoxyphenyl group at the N-position and a pyrrolidinone-containing methyl substituent.

Properties

IUPAC Name

N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-17-11-6-5-10-16(17)21(14-20-13-7-12-18(20)22)19(23)15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJXBENFGSPZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and pain management. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxyphenyl group, a pyrrolidine moiety, and a benzamide backbone. Its molecular formula is C20H26N2O3C_{20}H_{26}N_{2}O_{3} with a molecular weight of approximately 342.44 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC20H26N2O3
Molecular Weight342.44 g/mol
IUPAC NameThis compound

This compound exhibits significant biological activity as a selective antagonist of substance P receptors. This receptor antagonism is crucial for its potential applications in treating conditions associated with pain and inflammation. Studies have shown that this compound can modulate neurogenic inflammation, making it a candidate for managing chronic pain syndromes.

Pain Management

Research indicates that this compound can inhibit substance P receptor activity, which is implicated in pain signaling pathways. This inhibition may lead to reduced pain perception and inflammation, suggesting its utility in developing analgesic therapies.

Neuropharmacological Applications

The compound's interaction with neuropeptide receptors positions it as a potential therapeutic agent in neuropharmacology. Its ability to influence neurotransmitter release and modulate synaptic plasticity could be beneficial in treating various neurological disorders.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in preclinical models:

  • Chronic Pain Models : In animal models of neuropathic pain, administration of this compound resulted in significant reductions in pain-related behaviors compared to control groups, highlighting its analgesic properties.
  • Inflammation Studies : The compound demonstrated effectiveness in reducing markers of inflammation in models of acute inflammatory responses, supporting its role as an anti-inflammatory agent.
  • Neuroprotection : Preliminary studies suggest that this compound may offer neuroprotective effects against excitotoxicity, potentially benefiting conditions such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals variations in biological activity:

Compound NameBiological ActivityReference
N-(2-methoxyphenyl)-N-[4-fluorobenzoyl]-pyrrolidineModerate analgesic effects
N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]butanamideHigh anti-inflammatory activity
4-isopropoxy-N-(2-methoxyphenyl)-N-[pyrrolidin-1-yl]benzamideNeuroprotective properties

Comparison with Similar Compounds

HIV-1 Vif Inhibitors (Benzamide Derivatives)

Compounds of Interest :

  • N-(2-Methoxyphenyl)-2-((4-nitrobenzyl)oxy)benzamide
  • N-(2-Methoxyphenyl)-2-((3-nitrobenzyl)oxy)benzamide

Structural Comparison :

  • Shared Features : A 2-methoxyphenyl group and benzamide backbone.
  • Key Differences: The target compound substitutes the nitrobenzyloxy group with a pyrrolidinone-methyl moiety.

Functional Insights :

  • The nitrobenzyloxy derivatives demonstrated moderate to high yields (53–86%) in synthesis and were evaluated as HIV-1 Virion Infectivity Factor (Vif) inhibitors . In contrast, the pyrrolidinone group in the target compound could improve solubility due to its polar lactam structure.

Table 1: Comparison of HIV-1 Vif Inhibitors

Compound Substituent Synthesis Yield Key Functional Group Role
Target Compound 2-Oxopyrrolidin-1-ylmethyl N/A Solubility enhancement
N-(2-Methoxyphenyl)-2-((4-NB)oxy)BzAm* 4-Nitrobenzyloxy 53% Electron-withdrawing effect
N-(2-Methoxyphenyl)-2-((3-NB)oxy)BzAm* 3-Nitrobenzyloxy 86% Electronic modulation

*BzAm = Benzamide; NB = Nitrobenzyl .

Anti-Inflammatory and Analgesic Agents (Benzimidazole-Benzamide Hybrids)

Compounds of Interest :

  • N-(2-Chloromethyl-benzimidazol-1-yl methyl)-benzamide (3a)
  • N-[2-(4-Bromo-phenyl)-benzimidazol-1-yl methyl]benzamide (3j)

Structural Comparison :

  • Shared Features : Benzamide core.
  • Key Differences: The target compound lacks a benzimidazole ring but incorporates a pyrrolidinone-methyl group.

Functional Insights :

Table 2: Anti-Inflammatory Activity Comparison

Compound Substituent Biological Activity Key Structural Advantage
Target Compound Pyrrolidinone-methyl Not reported Polar, H-bond donor
Compound 3a Chloromethyl-benzimidazole Analgesic (p < 0.05) Planar aromatic binding
Compound 3j 4-Bromo-phenyl-benzimidazole Anti-inflammatory (p < 0.05) Halogen bonding potential

Anthelmintic Metal Complexes (Piperidinyl-Benzamide Ligands)

Compounds of Interest :

  • [Cu(N-(4'-methoxyphenyl)(piperidin-1-yl)methyl]benzamide)Cl₂
  • [Co(N-(3'-nitrophenyl)(piperidin-1-yl)methyl]benzamide)Cl₂

Structural Comparison :

  • Shared Features : Benzamide backbone and tertiary amine substituents.
  • Key Differences: The target compound uses a pyrrolidinone group, while these ligands feature piperidinyl groups.

Functional Insights :

  • Co and Cu complexes of piperidinyl-benzamides showed dose-dependent anthelmintic activity against Eicinia foetida (20 mg/mL), outperforming albendazole .

Table 3: Anthelmintic Activity Comparison

Compound Substituent Metal Ion Activity (20 mg/mL)
Target Compound Pyrrolidinone-methyl None Not tested
Cu-Piperidinyl-BzAm Piperidinyl Cu²⁺ 95% paralysis
Co-Piperidinyl-BzAm Piperidinyl Co²⁺ 90% paralysis

Compound of Interest :

  • AH-7921 (3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide)

Structural Comparison :

  • Shared Features : Benzamide core.
  • Key Differences: AH-7921 has a dimethylaminocyclohexyl group, while the target compound uses a methoxyphenyl-pyrrolidinone system.

Functional Insights :

  • AH-7921 is a µ-opioid receptor agonist with potent analgesic effects . The methoxyphenyl group in the target compound may reduce CNS penetration compared to AH-7921’s lipophilic cyclohexyl group, suggesting divergent therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Amide Coupling : Utilize carbodiimide-mediated coupling (e.g., EDC/HOBt) between 2-methoxyaniline derivatives and pyrrolidinone-containing carboxylic acids. Reaction optimization includes temperature control (0–25°C) and stoichiometric adjustments to minimize byproducts .
  • Reflux Conditions : For intermediates like benzamide formation, reflux in methanol or ethanol for 2–4 hours ensures complete conversion. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
  • Purification : Recrystallize from methanol or ethanol to achieve >95% purity. Use column chromatography (silica gel, gradient elution) for complex mixtures .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6 or CDCl3) to confirm methoxyphenyl, benzamide, and pyrrolidinone moieties. Key signals: aromatic protons (δ 6.8–7.8 ppm), methoxy group (δ ~3.8 ppm), and pyrrolidinone carbonyl (δ ~170 ppm) .
  • X-ray Crystallography : Resolve crystal structure (monoclinic system, space group P21/n) to confirm stereochemistry and hydrogen-bonding networks. Parameters: a = 11.480 Å, b = 15.512 Å, c = 13.235 Å, β = 108.5° .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data inform the compound’s conformational stability and intermolecular interactions?

  • Analysis :

  • Unit Cell Parameters : Monoclinic symmetry (e.g., Z = 4) suggests a tightly packed lattice. Measure hydrogen bonds between the pyrrolidinone oxygen and adjacent amide NH groups (distance ~2.8 Å) to assess stability .
  • Torsion Angles : Calculate dihedral angles between the benzamide and methoxyphenyl groups to evaluate planarity. Deviations >30° indicate steric hindrance from the pyrrolidinone substituent .
  • Thermal Ellipsoids : Use anisotropic displacement parameters to identify flexible regions (e.g., methoxy group) prone to dynamic motion in solution .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzamide derivatives?

  • Approach :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy position, pyrrolidinone ring size) and correlate with bioassay data (e.g., enzyme inhibition). For example, 4-methoxy substitution enhances activity compared to 2-methoxy analogs .
  • Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) to minimize variability. Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric) .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding factors (e.g., solvent polarity, purity thresholds >98%) that may explain divergent results .

Q. What strategies are effective for analyzing the compound’s reactivity under varying pH and solvent conditions?

  • Experimental Design :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water) and identify hydrolyzed products (e.g., free carboxylic acid) .
  • Solvent Effects : Test solubility in DMSO, DMF, and ethanol using gravimetric analysis. Polar aprotic solvents (e.g., DMF) enhance solubility (>50 mg/mL) due to hydrogen-bond acceptor capacity .
  • Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates in nucleophilic environments (e.g., amine-containing buffers). Calculate activation energy (Ea) via Arrhenius plots .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., divergent bioactivity), validate purity via elemental analysis and DSC to rule out impurities (>99% purity required for conclusive SAR) .
  • Crystallography Workflow : Optimize crystal growth via vapor diffusion (e.g., methanol/water mixtures). Use SHELXL for refinement and Mercury for visualization of π-π stacking interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.